Cas no 1337405-92-1 (3-amino-3-(1-benzofuran-5-yl)propan-1-ol)

3-Amino-3-(1-benzofuran-5-yl)propan-1-ol is a chiral amino alcohol derivative featuring a benzofuran moiety, which imparts unique structural and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its bifunctional nature—combining an amino group and a hydroxyl group—enables its use in asymmetric catalysis, ligand design, and the construction of complex heterocycles. The benzofuran ring enhances stability and influences π-stacking interactions, making it valuable in medicinal chemistry for drug discovery. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use under controlled conditions, it requires proper handling due to its reactive functional groups.
3-amino-3-(1-benzofuran-5-yl)propan-1-ol structure
1337405-92-1 structure
Product name:3-amino-3-(1-benzofuran-5-yl)propan-1-ol
CAS No:1337405-92-1
MF:C11H13NO2
Molecular Weight:191.226423025131
CID:6285789
PubChem ID:76220718

3-amino-3-(1-benzofuran-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(1-benzofuran-5-yl)propan-1-ol
    • 1337405-92-1
    • EN300-1841284
    • インチ: 1S/C11H13NO2/c12-10(3-5-13)8-1-2-11-9(7-8)4-6-14-11/h1-2,4,6-7,10,13H,3,5,12H2
    • InChIKey: WDVYLSXKQBIRLI-UHFFFAOYSA-N
    • SMILES: O1C=CC2=C1C=CC(=C2)C(CCO)N

計算された属性

  • 精确分子量: 191.094628657g/mol
  • 同位素质量: 191.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.4Ų
  • XLogP3: 0.9

3-amino-3-(1-benzofuran-5-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1841284-0.25g
3-amino-3-(1-benzofuran-5-yl)propan-1-ol
1337405-92-1
0.25g
$1104.0 2023-09-19
Enamine
EN300-1841284-0.5g
3-amino-3-(1-benzofuran-5-yl)propan-1-ol
1337405-92-1
0.5g
$1152.0 2023-09-19
Enamine
EN300-1841284-0.05g
3-amino-3-(1-benzofuran-5-yl)propan-1-ol
1337405-92-1
0.05g
$1008.0 2023-09-19
Enamine
EN300-1841284-2.5g
3-amino-3-(1-benzofuran-5-yl)propan-1-ol
1337405-92-1
2.5g
$2351.0 2023-09-19
Enamine
EN300-1841284-1g
3-amino-3-(1-benzofuran-5-yl)propan-1-ol
1337405-92-1
1g
$1200.0 2023-09-19
Enamine
EN300-1841284-5.0g
3-amino-3-(1-benzofuran-5-yl)propan-1-ol
1337405-92-1
5g
$2858.0 2023-06-02
Enamine
EN300-1841284-1.0g
3-amino-3-(1-benzofuran-5-yl)propan-1-ol
1337405-92-1
1g
$986.0 2023-06-02
Enamine
EN300-1841284-0.1g
3-amino-3-(1-benzofuran-5-yl)propan-1-ol
1337405-92-1
0.1g
$1056.0 2023-09-19
Enamine
EN300-1841284-5g
3-amino-3-(1-benzofuran-5-yl)propan-1-ol
1337405-92-1
5g
$3479.0 2023-09-19
Enamine
EN300-1841284-10g
3-amino-3-(1-benzofuran-5-yl)propan-1-ol
1337405-92-1
10g
$5159.0 2023-09-19

3-amino-3-(1-benzofuran-5-yl)propan-1-ol 関連文献

3-amino-3-(1-benzofuran-5-yl)propan-1-olに関する追加情報

Compound 1337405-92-1: 3-Amino-3-(1-Benzofuran-5-Yl)Propan-1-Ol

The compound with CAS number 1337405-92-1, known as 3-amino-3-(1-benzofuran-5-yl)propan-1-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzofuran ring system with an amino alcohol functional group. The benzofuran moiety, a bicyclic structure consisting of a benzene ring fused to a furan ring, contributes to the compound's aromaticity and potential for various chemical reactions. The amino alcohol group, on the other hand, introduces hydrophilic properties and serves as a versatile site for further functionalization.

Recent studies have highlighted the importance of 3-amino-3-(1-benzofuran-5-yl)propan-1-ol in the synthesis of bioactive molecules. Researchers have explored its role as an intermediate in the construction of complex natural product analogs and drug candidates. For instance, the compound has been utilized in the synthesis of kinase inhibitors, which are critical in the development of anticancer therapies. Its ability to undergo various transformations, such as alkylation, acylation, and cyclization reactions, makes it a valuable building block in medicinal chemistry.

The synthesis of 3-amino-3-(1-benzofuran-5-yl)propan-1-ol has been optimized through innovative methodologies. One notable approach involves the use of catalytic asymmetric synthesis to construct the chiral center at the third carbon atom. This method not only enhances the efficiency of the synthesis but also ensures high enantiomeric excess, which is crucial for applications in drug discovery. Additionally, researchers have explored green chemistry approaches to minimize environmental impact during the production process.

The chemical properties of 3-amino-3-(1-benzofuran-5-yl)propan-1-ol make it highly versatile in various chemical reactions. Its amino group can act as a nucleophile in substitution reactions, while its hydroxyl group can participate in esterification or etherification processes. Furthermore, the benzofuran ring can undergo electrophilic aromatic substitution at specific positions, depending on directing groups present on the ring.

In terms of biological activity, recent studies have demonstrated that 3-amino-(benzofuran-ylium) strong>propanol derivatives exhibit potent antioxidant and anti-inflammatory properties.
These properties make them promising candidates for use in nutraceuticals and cosmeceuticals. Moreover, preliminary pharmacokinetic studies suggest that these compounds have favorable absorption profiles and low toxicity profiles, further supporting their potential for therapeutic applications.

The application of computational chemistry tools has significantly advanced our understanding of the molecular interactions involving CAS 1337405921 compound. strong>
Molecular docking studies have revealed that this compound can bind effectively to various protein targets, including enzymes involved in inflammatory pathways and oxidative stress responses.
This insight has guided researchers in designing more potent derivatives with enhanced bioavailability and efficacy.

In conclusion,
CAS 1337405921 (compound name: 3-amino strong>-< strong>(benzofuranylium) strong>< strong>(propanol)) strong>
is a versatile molecule with significant potential in drug discovery and chemical synthesis.
Its unique structure,
combined with its ability to undergo diverse chemical transformations,
makes it an invaluable tool for researchers across multiple disciplines.
As ongoing research continues to uncover new applications and optimize its synthesis,
this compound is poised to play an increasingly important role in advancing modern medicine.

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